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Compound of Interest

Compound Name: Iron, dimethyl-

Cat. No.: B15423763 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical

properties of dimethyliron complexes, with a particular focus on well-characterized examples

stabilized by phosphine ligands. The information presented is intended to serve as a valuable

resource for researchers in organometallic chemistry, catalysis, and related fields.

Synthesis and Structure
Dimethyliron(II) complexes are typically synthesized through the alkylation of a corresponding

iron(II) halide precursor with a methylating agent such as methyllithium (MeLi) or a Grignard

reagent (MeMgX). The stability and geometry of the resulting dimethyliron complex are highly

dependent on the nature of the ancillary ligands. Chelating phosphine ligands, such as 1,2-

bis(dimethylphosphino)ethane (dmpe), are particularly effective in stabilizing these complexes.

One of the most well-characterized examples is cis-bis(1,2-

bis(dimethylphosphino)ethane)dimethyliron(II), cis-[Fe(CH₃)₂(dmpe)₂]. This complex is

prepared by the reaction of the corresponding iron(II) dichloride complex with a methylating

agent.[1] The cis geometry is the thermodynamically favored isomer for this d⁶ iron(II) center.

Table 1: Selected Bond Lengths and Angles for cis-[Fe(CH₃)₂(dmpe)₂]
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Parameter Value

Bond Lengths (Å)

Fe-C(1) 2.158(7)

Fe-C(2) 2.155(7)

Fe-P(1) 2.227(2)

Fe-P(2) 2.223(2)

Fe-P(3) 2.231(2)

Fe-P(4) 2.226(2)

**Bond Angles (°) **

C(1)-Fe-C(2) 86.8(3)

P(1)-Fe-P(2) 84.1(1)

P(3)-Fe-P(4) 84.2(1)

C(1)-Fe-P(1) 91.8(2)

C(1)-Fe-P(4) 93.4(2)

C(2)-Fe-P(2) 92.1(2)

C(2)-Fe-P(3) 93.5(2)

Note: Data extracted from a representative crystal structure of a closely related analogue.

Exact values may vary slightly depending on the specific crystalline form and experimental

conditions.

Spectroscopic Properties
The spectroscopic characterization of dimethyliron complexes provides valuable insights into

their electronic structure and bonding.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H, ¹³C{¹H}, and ³¹P{¹H} NMR spectroscopy are essential tools for characterizing dimethyliron(II)

phosphine complexes.

¹H NMR: The methyl protons directly attached to the iron center typically appear as a

multiplet in the upfield region of the spectrum due to the shielding effect of the metal. For cis-

[Fe(CH₃)₂(dmpe)₂], these protons are observed as a quintet, resulting from coupling to the

four equivalent phosphorus nuclei.

¹³C{¹H} NMR: The methyl carbons bonded to iron also exhibit characteristic upfield shifts.

³¹P{¹H} NMR: The phosphorus nuclei of the chelating phosphine ligands give rise to

resonances whose chemical shifts and coupling patterns are indicative of the geometry of

the complex.

Table 2: NMR Spectroscopic Data for cis-[Fe(CH₃)₂(dmpe)₂] in C₆D₆

Nucleus
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

¹H (Fe-CH₃) -0.98 quintet JPH = 8.5

¹³C {¹H} (Fe-CH₃) -4.5 quintet JPC = 14

³¹P {¹H} 70.5 singlet

2.2. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying characteristic vibrational modes within the complex.

The C-H stretching vibrations of the methyl groups typically appear in the 2800-3000 cm⁻¹

region.[2][3] The Fe-C stretching and bending modes are found at lower frequencies in the far-

IR region and can provide direct information about the iron-methyl bond strength.

Table 3: Key Infrared Absorption Bands for Methyliron Complexes
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Vibration Typical Frequency Range (cm⁻¹)

ν(C-H) 2850 - 2960

δ(CH₃) ~1450

ρ(CH₃) ~1150

ν(Fe-C) 400 - 500

Reactivity and Thermal Stability
Dimethyliron(II) complexes exhibit a range of reactivities, including insertion reactions and

thermal decomposition.

3.1. Reactivity with Carbon Dioxide

cis-[Fe(CH₃)₂(dmpe)₂] reacts with carbon dioxide (CO₂) in a formal insertion reaction to yield an

iron acetate complex, cis-[Fe(CH₃)(O₂CCH₃)(dmpe)₂].[4] This reaction proceeds via the

insertion of CO₂ into one of the iron-methyl bonds. Further reaction can lead to the formation of

a stable carbonate complex, [Fe(CO₃)(dmpe)₂].[4]

3.2. Thermal Decomposition

Upon heating, dimethyliron(II) phosphine complexes typically undergo reductive elimination of

ethane (C₂H₆) to form an iron(0) species. For cis-[Fe(CH₃)₂(dmpe)₂], this decomposition

pathway is a key reaction. The mechanism is believed to involve the dissociation of a

phosphine arm to create a vacant coordination site, followed by C-H activation and subsequent

reductive elimination.

Experimental Protocols
4.1. Synthesis of cis-Bis(1,2-bis(dimethylphosphino)ethane)dichloroiron(II), cis-[FeCl₂(dmpe)₂]

This procedure is a prerequisite for the synthesis of the dimethyl derivative.

Materials: Anhydrous iron(II) chloride (FeCl₂), 1,2-bis(dimethylphosphino)ethane (dmpe), and

anhydrous ethanol.
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Procedure:

Under an inert atmosphere (e.g., nitrogen or argon), a solution of dmpe (2.2 equivalents)

in anhydrous ethanol is added dropwise to a stirred suspension of anhydrous FeCl₂ (1.0

equivalent) in anhydrous ethanol.

The reaction mixture is stirred at room temperature for several hours, during which time a

colored precipitate of the product forms.

The solid is collected by filtration, washed with cold ethanol and then a non-polar solvent

like pentane, and dried under vacuum.

4.2. Synthesis of cis-Bis(1,2-bis(dimethylphosphino)ethane)dimethyliron(II), cis-

[Fe(CH₃)₂(dmpe)₂]

Materials:cis-[FeCl₂(dmpe)₂], methyllithium (MeLi) solution in diethyl ether, anhydrous diethyl

ether, and pentane.

Procedure:

Under an inert atmosphere and at a low temperature (typically -78 °C), a solution of MeLi

(2.1 equivalents) in diethyl ether is added slowly to a stirred suspension of cis-

[FeCl₂(dmpe)₂] (1.0 equivalent) in diethyl ether.

The reaction mixture is allowed to slowly warm to room temperature and stirred for several

hours.

The solvent is removed under vacuum.

The solid residue is extracted with pentane, and the resulting solution is filtered to remove

lithium chloride.

The filtrate is concentrated and cooled to induce crystallization of the product.

The crystals are isolated, washed with a minimal amount of cold pentane, and dried under

vacuum.
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Mandatory Visualizations
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Synthesis of cis-[Fe(CH₃)₂(dmpe)₂]
Reactivity of cis-[Fe(CH₃)₂(dmpe)₂]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. experts.illinois.edu [experts.illinois.edu]

2. researchgate.net [researchgate.net]

3. C-H stretching vibrations of methyl, methylene and methine groups at the vapor/alcohol (N
= 1-8) interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

To cite this document: BenchChem. [In-Depth Technical Guide to the Physical and Chemical
Properties of Dimethyliron Complexes]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15423763#physical-and-chemical-properties-of-
dimethyliron-complexes]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b15423763?utm_src=pdf-body-img
https://www.benchchem.com/product/b15423763?utm_src=pdf-custom-synthesis
https://experts.illinois.edu/en/publications/synthesis-and-properties-of-the-divalent-12-bisdimethylphosphinoe/
https://www.researchgate.net/publication/6932573_C-H_Stretching_Vibrations_of_Methyl_Methylene_and_Methine_Groups_at_the_VaporAlcohol_n_1-8_Interfaces
https://pubmed.ncbi.nlm.nih.gov/16852773/
https://pubmed.ncbi.nlm.nih.gov/16852773/
https://www.researchgate.net/publication/231731734_Addition_of_CO2_to_alkyl_iron_complexes_FePP2Me-2
https://www.benchchem.com/product/b15423763#physical-and-chemical-properties-of-dimethyliron-complexes
https://www.benchchem.com/product/b15423763#physical-and-chemical-properties-of-dimethyliron-complexes
https://www.benchchem.com/product/b15423763#physical-and-chemical-properties-of-dimethyliron-complexes
https://www.benchchem.com/product/b15423763#physical-and-chemical-properties-of-dimethyliron-complexes
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15423763?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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